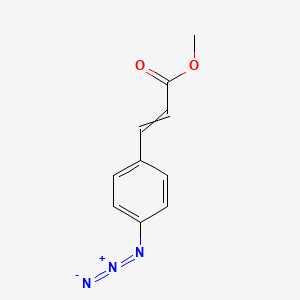
Methyl 3-(4-azidophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-azidophenyl)prop-2-enoate: is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a propenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-azidophenyl)prop-2-enoate typically involves the reaction of 4-azidobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-azidophenyl)prop-2-enoate can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of Methyl 3-(4-aminophenyl)prop-2-enoate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(4-azidophenyl)prop-2-enoate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azido group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The azido group can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-azidophenyl)prop-2-enoate involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Comparison:
- Methyl 3-(4-azidophenyl)prop-2-enoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry.
- Methyl 3-(3-methylphenyl)prop-2-enoate lacks the azido group and thus has different reactivity and applications.
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate contains a methoxy group instead of an azido group, leading to different chemical properties and uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
114567-94-1 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 3-(4-azidophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)12-13-11/h2-7H,1H3 |
InChI Key |
ARKZMTWAXDUTKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















